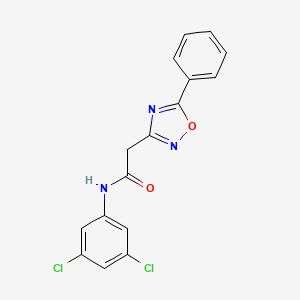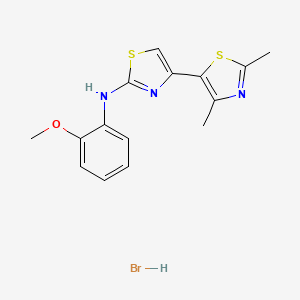![molecular formula C20H27NO3 B5213168 (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5213168.png)
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in 1963 by Alexander Shulgin, a renowned chemist and pharmacologist, who also discovered the psychoactive properties of MDMA and other drugs. DOM is a potent hallucinogen that produces intense and long-lasting effects on the mind and body.
Mécanisme D'action
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine acts primarily as a serotonin receptor agonist, binding to the 5-HT2A and 5-HT2C receptors in the brain. This leads to increased activity in the prefrontal cortex, which is involved in higher cognitive functions such as perception, thought, and emotion. The activation of these receptors also leads to the release of other neurotransmitters such as dopamine and norepinephrine, which contribute to the overall effects of the drug.
Biochemical and Physiological Effects:
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine produces a range of biochemical and physiological effects on the body. It causes dilation of the pupils, increased heart rate and blood pressure, and elevated body temperature. It also alters the activity of various neurotransmitters in the brain, leading to changes in mood, perception, and thought. The effects of (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can last up to 24 hours, making it one of the longest-lasting psychedelics.
Avantages Et Limitations Des Expériences En Laboratoire
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has several advantages for lab experiments. It is a potent and selective serotonin receptor agonist, making it a useful tool for studying the role of these receptors in the brain. It also produces long-lasting effects, which allows for extended periods of observation and data collection. However, (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is also highly potent and can produce intense and unpredictable effects, which can make it difficult to control in experimental settings.
Orientations Futures
There are several future directions for research on (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine. One area of interest is the therapeutic potential of psychedelics in the treatment of mental health disorders such as depression and anxiety. Another area of research is the development of new psychoactive compounds based on the structure of (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, which may have improved therapeutic properties or reduced side effects. Finally, further studies are needed to elucidate the mechanisms of action of psychedelics and their effects on brain function and behavior.
Méthodes De Synthèse
The synthesis of (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine involves several steps starting from the precursor compound 2,4-dimethoxybenzaldehyde. The aldehyde is first converted to the corresponding nitrostyrene by reacting with nitroethane in the presence of a catalyst. The nitrostyrene is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then reacted with 3-(4-methoxyphenyl)-1-methylpropyl bromide in the presence of a palladium catalyst to yield (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine.
Applications De Recherche Scientifique
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been used extensively in scientific research to study the effects of hallucinogens on the brain and behavior. It has been used in animal studies to investigate the role of serotonin receptors in the psychedelic experience. It has also been used in human studies to explore the neural basis of altered states of consciousness and to investigate the therapeutic potential of psychedelics in the treatment of mental health disorders.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-15(5-6-16-7-10-18(22-2)11-8-16)21-14-17-9-12-19(23-3)13-20(17)24-4/h7-13,15,21H,5-6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPPFUQKKVLZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5418135 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B5213090.png)
![5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213097.png)

![4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5213115.png)
![ethyl 6-methoxy-4-{[4-(4-morpholinyl)phenyl]amino}-3-quinolinecarboxylate hydrochloride](/img/structure/B5213125.png)
![11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5213127.png)
![2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)


![1-(3-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213171.png)
![3-({[2-(2-pyridinyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5213178.png)